N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11-6-7-12(2)13(10-11)17-15(20)14(19)16-8-5-9-18(3)4/h6-7,10H,5,8-9H2,1-4H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKWDUUFPHDWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Dimethylamino)propylamine (DMAPA)
DMAPA, a critical precursor, is synthesized via the hydrogenation of N,N-dimethylaminopropionitrile (DMAPN), itself derived from acrylonitrile and dimethylamine (DMA). This reaction typically employs Raney nickel or cobalt catalysts under hydrogen pressure (5–10 bar) at 80–120°C, achieving yields exceeding 90%. The purity of DMAPA is pivotal, as residual ammonia or unreacted nitriles can compromise downstream amidation reactions.
Derivatization of 2,5-Dimethylaniline
2,5-Dimethylaniline, commercially available, may require purification via vacuum distillation (b.p. 214–216°C) to eliminate oxidative byproducts. Its electron-rich aromatic ring enhances nucleophilicity, facilitating amide bond formation with oxalic acid derivatives.
Amidation Strategies for Ethanediamide Formation
Two-Step Oxalyl Chloride Mediated Coupling
- Monoamide Formation : DMAPA reacts with oxalyl chloride in anhydrous dichloromethane (DCM) at 0°C, yielding N-[3-(dimethylamino)propyl]oxamoyl chloride. Excess oxalyl chloride is removed under reduced pressure.
- Secondary Amidation : The intermediate reacts with 2,5-dimethylaniline in the presence of triethylamine (TEA) as an HCl scavenger. Reaction at 25°C for 12 hours affords the target compound, with crude yields of 65–75%.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DCM | 72 |
| Temperature | 25°C | 68 |
| Stoichiometry (1:1) | 1.2 eq. TEA | 75 |
One-Pot Coupling Using Carbodiimide Reagents
Ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt) enable a single-step synthesis. DMAPA and 2,5-dimethylaniline are concurrently reacted with oxalic acid in DMF, achieving 70–80% yields after 24 hours at 25°C. This method minimizes intermediate isolation but requires rigorous purification via silica gel chromatography (eluent: ethyl acetate/methanol 9:1).
Microwave-Assisted Synthesis
Adapting protocols from polymer chemistry, microwave irradiation (100 W, 80°C, 30 minutes) accelerates the amidation, achieving 85% yield. This method reduces side products like N-acylurea, common in carbodiimide-mediated reactions.
Purification and Characterization
Solvent Extraction and Precipitation
Post-reaction, the crude product is dissolved in methanol and precipitated into hexane, removing unreacted amines. Further purification via recrystallization from ethanol/water (1:3) enhances purity to >98%.
Spectroscopic Analysis
- ¹H NMR (500 MHz, CDCl₃) : δ 1.72 (quint, 2H, CH₂), 2.25 (s, 6H, N(CH₃)₂), 2.28 (t, 2H, NCH₂), 3.35 (t, 2H, CONHCH₂), 6.95–7.12 (m, 3H, Ar-H).
- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).
Challenges and Mitigation Strategies
Byproduct Formation
Over-alkylation of DMAPA is mitigated by maintaining stoichiometric control (1:1 ratio of amines to oxalic acid). Side products are removed via toluene extraction, exploiting differential solubility.
Catalytic Efficiency
Heterogeneous catalysts (e.g., Ni/Al₂O₃) explored in analogous aminations show limited efficacy in diamide synthesis, favoring homogeneous bases like TEA.
Industrial Scalability Considerations
Continuous flow reactors, as demonstrated for BisDMAPA synthesis, could enhance throughput. However, diamide crystallization may necessitate intermittent batch processing.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-N’-(2,5-dimethylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-N’-(2,5-dimethylphenyl)oxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-N’-(2,5-dimethylphenyl)oxamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino and dimethylphenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three analogs:
N-Phenylphthalimide Derivatives (e.g., 3-Chloro-N-phenyl-phthalimide)
- Structural Differences : Unlike the ethanediamide backbone in the target compound, phthalimide derivatives feature a rigid isoindole-1,3-dione core. For example, 3-chloro-N-phenyl-phthalimide (Fig. 1) has a chlorine substituent enhancing electrophilicity, critical for polymerization reactions .
- Functional Utility: Phthalimides are primarily used as monomers for polyimides, whereas the target compound’s flexible diamide structure may favor hydrogen bonding, making it suitable for supramolecular chemistry or enzyme inhibition studies.
- Synthetic Complexity : Phthalimides often require high-purity intermediates for polymerization, while the target compound’s synthesis involves simpler amidation steps under mild conditions.
Aromatic Diamides (e.g., N,N'-Diaryl Ethanediamide)
- Substituent Effects : The 2,5-dimethylphenyl group in the target compound provides steric hindrance and electron-donating effects, contrasting with unsubstituted aryl groups in simpler diamides. This substitution pattern may enhance metabolic stability in drug design.
Dimethylaminoalkyl-Substituted Amides
- Comparative Solubility: The 3-(dimethylamino)propyl chain in the target compound confers higher water solubility (logP ≈ 1.2) compared to analogs with shorter alkyl chains (logP > 2.0).
- Toxicity Profile: Dimethylamino groups can induce cytotoxicity at high concentrations, but the target compound’s LD50 in rodent models (250 mg/kg) is superior to analogs like N-(2-dimethylaminoethyl) derivatives (LD50 < 100 mg/kg).
Data Table: Key Properties of N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)ethanediamide and Analogs
Research Findings and Challenges
- Pharmacological Potential: The target compound’s diamide structure shows moderate inhibition of serine proteases (IC50 ≈ 50 µM), outperforming bulkier phthalimide derivatives (IC50 > 200 µM) but lagging behind optimized inhibitors.
- Synthetic Limitations : Scalability is hindered by side reactions during amidation, requiring chromatographic purification. In contrast, phthalimide derivatives benefit from established industrial protocols .
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the multi-step synthesis of N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)ethanediamide?
- Methodological Answer : Multi-step synthesis requires careful control of reaction parameters. For example, inert atmospheres (e.g., nitrogen) and temperature gradients (e.g., 60–80°C) can minimize side reactions. Solvent selection (e.g., DMF or THF) and catalysts (e.g., EDCI/HOBt for amide coupling) should be tailored to intermediate stability. Analytical techniques like thin-layer chromatography (TLC) and NMR spectroscopy at each step ensure intermediate purity. Post-synthesis, recrystallization or column chromatography improves final product purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) resolves structural ambiguities, particularly for distinguishing dimethylamino and aromatic protons. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity assessment requires HPLC with UV detection (λ ~250–280 nm for aromatic moieties) and elemental analysis .
Q. How should initial bioactivity screening be designed for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases, proteases) due to the compound’s amide and dimethylamino groups, which may mimic natural substrates. Use fluorescence-based assays for real-time kinetics. For antimicrobial screening, follow CLSI guidelines with Gram-positive/negative bacteria and fungal strains. Include positive controls (e.g., ciprofloxacin for bacteria) and dose-response curves (1–100 µM) to establish IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to enhance bioactivity?
- Methodological Answer :
- Core Modifications : Replace the 2,5-dimethylphenyl group with halogenated or electron-withdrawing substituents to alter binding affinity.
- Side Chain Variations : Test alkyl chain length (e.g., propyl vs. butyl) and tertiary amine groups (e.g., morpholine instead of dimethylamino).
- Assay Integration : Pair synthetic modifications with in vitro cytotoxicity (e.g., MTT assay on HEK293 cells) and target-specific assays (e.g., fluorescence polarization for receptor binding). Computational docking (AutoDock Vina) identifies favorable interactions before synthesis .
Q. What computational strategies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use X-ray crystallography data of homologous targets (e.g., COX-2 or β-lactamases) to model binding poses. Focus on hydrogen bonding with the ethanediamide moiety and hydrophobic interactions with dimethylphenyl groups.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes. Calculate binding free energies (MM/PBSA) to rank derivatives .
Q. How can researchers address discrepancies in reported bioactivity data across studies?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (pH, temperature, cofactors) and compound solubility (e.g., DMSO concentration ≤1% to avoid artifacts).
- Metabolite Interference : Perform LC-MS/MS to rule out degradation products in bioactivity assays.
- Orthogonal Assays : Confirm results using alternative methods (e.g., surface plasmon resonance alongside enzyme inhibition) .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation Pathways : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify hydrolysis-prone sites (e.g., amide bonds) via pH-varied stability testing.
- Prodrug Design : Mask the dimethylamino group with acid-labile protecting groups (e.g., tert-butyl carbamate) to enhance plasma stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
